
2-Methylenesuccinic acid, potassium salt
Overview
Description
2-Methylenesuccinic acid, also known as itaconic acid (C₅H₆O₄), is an unsaturated dicarboxylic acid with a conjugated methylene group adjacent to two carboxylic acid groups . Its potassium salt, likely the dipotassium form (C₅H₄O₄K₂), is derived by replacing the acidic protons of the carboxylic groups with potassium ions.
Comparison with Similar Compounds
Key Properties of 2-Methylenesuccinic Acid (Acid Form):
- Molecular Formula : C₅H₆O₄
- Molecular Weight : 130.10 g/mol
- Solubility : Highly soluble in water (57.6 mg/mL) and alcohols, with a solubility score of 0.56 (bioavailability) .
- Reactivity : The conjugated double bond enables polymerization (addition/condensation) and esterification, making it valuable in industrial synthesis .
- Production : Industrially produced via fermentation using Aspergillus terreus, yielding ~80 g/L .
Succinic Acid (Butanedioic Acid)
Key Differences:
- CP Applications : More prevalent in CPs (e.g., Li, Ag, and uranyl-based CPs) due to simpler coordination chemistry .
- Industrial Use : Precursor for bioplastics (e.g., PBS) and food additives .
Adipic Acid (Hexanedioic Acid)
Structure : HOOC-(CH₂)₄-COOH (saturated).
Key Differences :
- Chain Length : Longer aliphatic chain (6 carbons) enhances flexibility in polyesters (e.g., Nylon 6,6) .
- CP Applications : Forms 3D frameworks with Mn(II) and Ce(III), showing antiferromagnetic behavior .
- Production : Primarily petrochemical-derived, though bio-based routes are emerging .
Methyl Succinic Acid (2-Methylbutanedioic Acid)
Structure : HOOC-CH(CH₃)-CH₂-COOH (branched, saturated).
Key Differences :
- Steric Effects : Methyl branch hinders polymerization compared to 2-methylenesuccinic acid.
- CP Applications : Forms Li-based CPs via solvent-free synthesis but lacks functional versatility .
Properties
CAS No. |
54617-22-0 |
---|---|
Molecular Formula |
C5H4K2O4 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
dipotassium;2-methylidenebutanedioate |
InChI |
InChI=1S/C5H6O4.2K/c1-3(5(8)9)2-4(6)7;;/h1-2H2,(H,6,7)(H,8,9);;/q;2*+1/p-2 |
InChI Key |
RBYDCVNTVVKIQT-UHFFFAOYSA-L |
Canonical SMILES |
C=C(CC(=O)[O-])C(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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